molecular formula C9H12BrN B13753701 Benzeneethanamine, a-(bromomethyl)-

Benzeneethanamine, a-(bromomethyl)-

Cat. No.: B13753701
M. Wt: 214.10 g/mol
InChI Key: UFCHHNJHLWIUGS-UHFFFAOYSA-N
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Description

Benzeneethanamine, a-(bromomethyl)-: is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine where a bromomethyl group is attached to the alpha carbon of the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Phenethylamine: One common method involves the bromination of phenethylamine. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the alpha carbon of the ethanamine chain.

    Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, a-(bromomethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form benzeneethanamine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOH in water, KCN in ethanol.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzeneethanamine.

    Substitution: Benzeneethanol, benzeneethanenitrile.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Benzeneethanamine, a-(bromomethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving neurotransmitters and their analogs, as it is structurally related to phenethylamine, a known neurotransmitter.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of drugs that target neurological pathways, potentially aiding in the treatment of disorders such as depression and anxiety.

Industry:

    Material Science: The compound is used in the development of polymers and resins, contributing to the production of high-performance materials.

Mechanism of Action

Molecular Targets and Pathways:

    Neurotransmitter Analog: Benzeneethanamine, a-(bromomethyl)- can interact with neurotransmitter receptors due to its structural similarity to phenethylamine. It may act on the central nervous system by modulating the release and uptake of neurotransmitters.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity in the brain.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the bromomethyl group.

    Benzylamine: Similar structure but with a different substitution pattern.

    Amphetamine: A well-known stimulant with a similar core structure but different functional groups.

Uniqueness:

    Benzeneethanamine, a-(bromomethyl)-: is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmacology.

Properties

IUPAC Name

1-bromo-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHHNJHLWIUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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